4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172884-04-6
VCID: VC2548404
InChI: InChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-15-12-6-2-1-5-10(12)13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H
SMILES: C1CCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)O.Cl
Molecular Formula: C14H15ClN2O2
Molecular Weight: 278.73 g/mol

4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

CAS No.: 1172884-04-6

Cat. No.: VC2548404

Molecular Formula: C14H15ClN2O2

Molecular Weight: 278.73 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride - 1172884-04-6

Specification

CAS No. 1172884-04-6
Molecular Formula C14H15ClN2O2
Molecular Weight 278.73 g/mol
IUPAC Name 4-pyrrolidin-1-ylquinoline-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-15-12-6-2-1-5-10(12)13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H
Standard InChI Key YBXJBSBLLHQPOG-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)O.Cl
Canonical SMILES C1CCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Basic Information

4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is identified by CAS number 1172884-04-6 and features a quinoline scaffold with specific functional group modifications. The compound consists of a basic nitrogen-containing aromatic heterocycle (quinoline) substituted with a pyrrolidine ring and a carboxylic acid group, existing as a hydrochloride salt. This salt formation significantly affects its physicochemical properties, particularly enhancing solubility in polar solvents and facilitating its use in various research applications.

Structural Comparison

The structural features of this compound can be compared with related quinoline derivatives that share similar core structures but differ in substitution patterns. For instance, clinafloxacin (7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) represents a more complex quinoline derivative with established antibacterial properties . While these compounds differ in their substituent patterns, they share the fundamental quinoline carboxylic acid framework that contributes to their biological activity profiles.

Table 1: Comparative Structural Features

CompoundCore StructureKey SubstituentsDistinctive Features
4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochlorideQuinolinePyrrolidine at C-4, Carboxylic acid at C-3Hydrochloride salt form
ClinafloxacinQuinoline3-aminopyrrolidin-1-yl at C-7, Chloro at C-8, Cyclopropyl at N-1, Fluoro at C-6, Carboxylic acid at C-3Fluoroquinolone antibiotic with oxo group at C-4

Physical and Chemical Properties

Chemical Reactivity

Based on the reactivity patterns of structurally similar quinoline derivatives, this compound likely exhibits reactivity at several key positions:

  • The carboxylic acid group can undergo typical carboxylic acid reactions including esterification, amidation, and decarboxylation.

  • The pyrrolidine nitrogen represents a nucleophilic center that can participate in various substitution reactions.

  • The quinoline core may undergo electrophilic aromatic substitution reactions under appropriate conditions.

Table 2: Predicted Reactivity Profile

Reactive SitePotential ReactionsReaction ConditionsSignificance
Carboxylic acid groupEsterification, AmidationAlcohol/Amine reagents, Acidic/Basic catalysisModification of physicochemical properties
Pyrrolidine moietyN-alkylation, OxidationAlkyl halides, Oxidizing agentsAlteration of basicity and hydrogen bonding
Quinoline ringElectrophilic substitutionStrong electrophiles, Catalytic conditionsModification of electronic properties

Synthesis Methodologies

Synthetic StrategyStarting MaterialsKey Reaction StepsAdvantagesLimitations
Pfitzinger Reaction-basedIsatin derivativesCondensation, FunctionalizationWell-established methodologyMultiple purification steps needed
Direct FunctionalizationSubstituted quinolinesSelective introduction of functional groupsPotentially shorter synthetic routeRequires precise control of regioselectivity
Total SynthesisSimple precursorsMultiple transformationsComplete control over substitution patternLengthy multi-step process
SupplierPackage SizePrice (USD)Catalog NumberReference
Santa Cruz Biotechnology250 mg$197.00sc-349728
Santa Cruz Biotechnology1 g$399.00sc-349728A

Biological and Pharmacological Profile

Structure-Activity Relationships

The biological activity of quinoline carboxylic acid derivatives is strongly influenced by their substitution pattern. For example, clinafloxacin, a fluoroquinolone with a similar core structure but different substituents, demonstrates potent antibacterial properties . The structural features of 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride suggest potential biological activities that may be worthy of investigation.

Key structural elements that may contribute to the biological profile include:

  • The quinoline core, which serves as a privileged scaffold in medicinal chemistry

  • The carboxylic acid group at position 3, which is a common feature in bioactive quinoline derivatives

  • The pyrrolidine substituent at position 4, which may influence binding interactions with potential biological targets

Predicted Biological Activities

Based on structural similarities to known bioactive quinoline derivatives, 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride may exhibit:

  • Potential antibacterial activity, similar to other quinoline carboxylic acid derivatives

  • Possible enzyme inhibitory properties

  • Potential activity against various biological targets

Table 5: Predicted Biological Activity Based on Structural Features

Structural FeatureSimilar CompoundsReported ActivitiesPotential Relevance
Quinoline core with carboxylic acidClinafloxacinAntibacterial activityMay exhibit similar antimicrobial properties
Pyrrolidine substituentVarious quinoline derivativesEnhanced binding to biological targetsMay influence target selectivity and potency
Hydrochloride salt formMultiple pharmaceutical agentsImproved bioavailabilityMay enhance pharmacokinetic properties

Future Research Directions

Knowledge Gaps and Research Opportunities

Current understanding of 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride presents several knowledge gaps that represent opportunities for future research:

  • Comprehensive physicochemical characterization

  • Detailed biological activity profiling

  • Optimization of synthetic methodologies

  • Exploration of structure-activity relationships through systematic modifications

Proposed Investigations

Future studies could focus on several key areas to enhance understanding of this compound:

Table 6: Proposed Research Agenda

Research AreaMethodologyExpected OutcomesSignificance
Comprehensive Physicochemical CharacterizationSpectroscopic analysis, X-ray crystallography, Solubility studiesDetailed structural and physical dataFoundation for structure-based design
Biological Activity ScreeningIn vitro assays against various targets, Antimicrobial testingIdentification of potential therapeutic applicationsDiscovery of novel bioactivities
Synthetic Method DevelopmentAlternative reaction conditions, Catalyst screeningMore efficient and scalable production methodsReduced cost and environmental impact
Structure-Activity Relationship StudiesSynthesis and testing of structural analogsUnderstanding of key pharmacophore elementsRational design of improved compounds

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